2-(4-Pyridyl)thiazole-4-carboxylic acid

Vue d'ensemble

Description

2-(4-Pyridyl)thiazole-4-carboxylic acid is a chemical compound used as a pharmaceutical intermediate and also in the field of organic synthesis . It is a cream to pale brown powder .

Molecular Structure Analysis

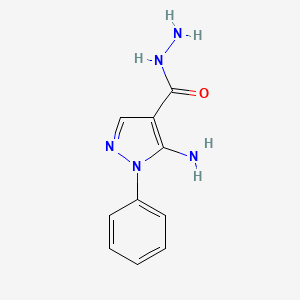

The molecular formula of 2-(4-Pyridyl)thiazole-4-carboxylic acid is C9H6N2O2S . The InChI Key is COOQMBOJAAZEIR-UHFFFAOYSA-M . The SMILES string is [O-]C(=O)C1=CSC(=N1)C1=CC=NC=C1 .Physical And Chemical Properties Analysis

2-(4-Pyridyl)thiazole-4-carboxylic acid is a cream to pale brown powder . It is insoluble in water . The molecular weight is 206.22 g/mol .Applications De Recherche Scientifique

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or refinements before it becomes an API.

Organic Synthesis

“2-(4-Pyridyl)thiazole-4-carboxylic acid” is also used in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles for the design of a synthesis. This might involve the production of drugs, polymers, fuels or many other materials.

Biological Activities

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Component in Natural Products

Compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Photosensitizers

Thiazoles are used in the field of photosensitizers . Photosensitizers are dyes that produce chemical changes in other materials upon exposure to light.

Rubber Vulcanization

Thiazoles are used in rubber vulcanization . Vulcanization is a chemical process for converting natural rubber or related polymers into more durable materials by heating them with sulfur.

Safety and Hazards

2-(4-Pyridyl)thiazole-4-carboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents, strong acids, and strong bases .

Mécanisme D'action

Target of Action

Thiazole compounds have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Some thiazole compounds, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds, in general, can affect various biochemical pathways depending on their specific targets .

Result of Action

Thiazole compounds that interact with dna and topoisomerase ii can cause dna double-strand breaks, leading to cell death .

Action Environment

It is known that the compound is insoluble in water , which could impact its distribution and efficacy in aqueous environments.

Propriétés

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOQMBOJAAZEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351988 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Pyridyl)thiazole-4-carboxylic acid | |

CAS RN |

21278-86-4 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Hptca interesting for material science applications?

A: Hptca is a versatile ligand for constructing MOFs due to its multiple coordination sites. It possesses both a pyridine nitrogen and a thiazole nitrogen, capable of binding to metal ions. Additionally, the carboxylic acid group can further participate in coordination, leading to diverse structural motifs. [, ]

Q2: Can you provide examples of the structural diversity observed in MOFs incorporating Hptca?

A: Hptca has been successfully used to synthesize MOFs with various dimensionalities and topologies. For instance, research has shown the formation of: * 2D corrugated coordination networks: These layered structures, observed in complexes with Cu(II) and Zn(II), are further stabilized by interdigitation and hydrogen bonding. []* 1D double chain structure: A distinct chain-like arrangement was observed in a Co(II) complex with Hptca. []* 3D non-interpenetrating framework: This framework, denoted as SZL-1, exhibits the rare moganite topology, characterized by two types of topologically inequivalent nodes. []

Q3: How does the choice of metal ion influence the resulting MOF structure?

A: The coordination preferences of the metal ion play a crucial role in dictating the final MOF structure. Different metal ions possess varying ionic radii, coordination numbers, and preferred geometries. These factors, along with the ligand's flexibility and reaction conditions, contribute to the diverse array of architectures observed when using Hptca. [, ] For instance, while Cu(II) and Zn(II) yielded isostructural 2D networks with Hptca, Co(II) resulted in a 1D chain structure. []

Q4: Are there any unique topological features observed in Hptca-based MOFs?

A: Yes, one notable example is the SZL-1 framework, which exhibits the rare moganite topology. This topology is characterized by two types of topologically inequivalent nodes within the framework. [] Additionally, a mixed-valence copper-based MOF incorporating Hptca showcased three different chain-based topology types depending on the chosen connection atoms for analysis. [] This highlights the structural complexity achievable with Hptca as a building block.

Q5: Beyond structural diversity, are there any other interesting properties reported for Hptca-based MOFs?

A: Preliminary studies indicate that the mixed-valence copper-based MOF with Hptca exhibits selective adsorption of CO2 over N2. [] This suggests potential applications in gas separation and storage, an area of significant interest in material science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)